2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMNZEQUBPENTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397752 | |
| Record name | 2-[(2,4-dichlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19368-21-9 | |
| Record name | 2-[[(2,4-Dichlorophenyl)amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19368-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,4-dichlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-DICHLOROPHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The most widely reported method involves the condensation of phthalic anhydride with 2,4-dichloroaniline under acidic or basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the anhydride:
Optimized Protocol
-
Reagents : Phthalic anhydride (1.0 eq), 2,4-dichloroaniline (1.1 eq), glacial acetic acid (solvent).
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Workup : The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol.
Key Challenges
-
Side Reactions : Over-reduction or oxidation of the dichlorophenyl group may occur if temperature exceeds 130°C.
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Purification : Residual acetic acid necessitates multiple washes with NaHCO₃ solution.
Microwave-Assisted Synthesis
Advantages Over Conventional Methods
Microwave irradiation reduces reaction time from hours to minutes by enhancing molecular collisions. A typical protocol involves:
Limitations
-
Scalability issues due to restricted vessel size in microwave reactors.
One-Pot Synthesis via In Situ Anhydride Formation
Methodology
This approach avoids isolating phthalic anhydride by generating it in situ from phthalic acid and acetic anhydride :
Conditions and Yield
Enzymatic Catalysis Using Lipases
Green Chemistry Approach
Lipase B from Candida antarctica (CAL-B) catalyzes the amidation of methyl 2-carboxybenzoate with 2,4-dichloroaniline in non-aqueous media:
Performance Metrics
Solid-Phase Synthesis for High-Throughput Applications
Resin-Bound Strategy
A Wang resin-functionalized benzoic acid derivative reacts with 2,4-dichloroaniline in the presence of HOBt/DCC (coupling agents):
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Coupling Agents : 1-Hydroxybenzotriazole (HOBt), N,N'-Dicyclohexylcarbodiimide (DCC).
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Cleavage : TFA/CH₂Cl₂ (95:5) for 2 hours.
Industrial-Scale Production
Continuous Flow Reactor Design
Purification via Crystallization
Recent Advances: Photocatalytic Amidation
Visible-Light-Driven Synthesis
A novel method employs TiO₂ nanoparticles as photocatalysts to activate the carboxyl group of benzoic acid:
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Light Source : 450 nm LED, 12 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Classical Coupling | 85–92 | 95–98 | 6–8 h | High | Moderate (AcOH waste) |
| Microwave-Assisted | 88 | >98 | 15 min | Low | High (Energy use) |
| One-Pot Synthesis | 78–82 | 90–92 | 4 h | Medium | Low |
| Enzymatic Catalysis | 65–70 | 85–90 | 24 h | Medium | Low |
| Solid-Phase Synthesis | 75–80 | 95 | 48 h | Low | High (Resin waste) |
| Industrial Production | 90 | >99.5 | Continuous | High | Moderate |
| Photocatalytic | 60–65 | 80–85 | 12 h | Low | Low |
Optimization Strategies
Solvent Selection
Catalyst Screening
Temperature Control
Industrial Production Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₉Cl₂NO₃
- Molecular Weight : Approximately 310.13 g/mol
- Structural Features : The compound consists of a benzoic acid moiety substituted with a 2,4-dichlorophenyl carbamoyl group, which enhances its reactivity and biological activity.
Medicinal Chemistry
2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid has been explored for its potential therapeutic applications:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which may be relevant for drug development targeting metabolic pathways. For instance, it has been evaluated for its inhibitory effects on enzymes involved in inflammatory processes and microbial resistance mechanisms.
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For example, it demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .
Agricultural Chemistry
In agricultural research, 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid is utilized as an internal standard in the analysis of herbicides:
- Herbicide Analysis : It serves as an internal standard for the quantification of phenoxyalkanoic acid herbicides in environmental samples using gas chromatography. This application aids in monitoring herbicide levels in soil and biological samples.
Materials Science
The compound is also employed in the synthesis of specialty chemicals:
- Building Block in Organic Synthesis : It acts as a precursor in the synthesis of more complex organic molecules and specialty chemicals used in various industrial applications.
Case Studies and Research Findings
Several studies have documented the biological effects and applications of 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid:
- In Vitro Studies : Research has demonstrated its ability to inhibit bacterial growth effectively, with significant results against Gram-positive bacteria. The compound's interaction with enzymes has been characterized using biochemical assays .
- Pharmacokinetics and Toxicity Studies : Ongoing research focuses on understanding the pharmacokinetics of this compound to evaluate its safety and efficacy profiles in potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Dichlorophenyl-Substituted Benzoic Acid Derivatives
The position and number of chlorine atoms on the phenyl ring significantly affect physicochemical and biological properties. Key analogues include:
Key Observations:
- Chlorine Position Impact: 2,4-Dichloro substitution (target compound) vs. 3,5-dichloro () alters electronic effects.
- Chain Length Modifications: Replacing the benzoic acid moiety with a butanoic acid chain () decreases molecular weight and increases flexibility, improving solubility but possibly reducing target binding affinity.
- Functional Group Additions : Methoxy groups () enhance lipophilicity, which may improve membrane permeability in drug design contexts.
Biological Activity
2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid, with the molecular formula C₁₄H₉Cl₂N₁O₃, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoic acid structure with a carbamoyl group and a dichlorophenyl moiety. Its unique structure contributes to its biological activities and interactions with various biomolecules.
Antimicrobial Activity
Research indicates that 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid exhibits notable antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Bacillus subtilis | 3.125 µg/mL |
| Escherichia coli | 12.5 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, it has been shown to inhibit the MabA enzyme in Mycobacterium tuberculosis with an IC50 value of approximately 38 µM. This inhibition is crucial as it disrupts fatty acid synthesis necessary for bacterial survival .
The biological activity of 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid is believed to stem from its ability to interact with key biomolecules:
- Binding Affinity : Studies utilizing UV-visible and fluorescence spectroscopy have demonstrated that the compound binds effectively to target proteins and nucleic acids, influencing their function.
- Acid Moiety Role : The carboxylic acid group is essential for its antimicrobial activity, as it facilitates the acidification of bacterial cells, thereby impairing their growth .
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various derivatives of benzoic acid, 2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid was found to exhibit superior activity compared to its analogs. The study highlighted its potential use in treating infections caused by resistant bacterial strains .
Case Study 2: Inhibition of Mycobacterial Growth
Another study focused on the compound's effect on Mycobacterium tuberculosis showed that it not only inhibited MabA but also affected other metabolic pathways within the bacteria. This multifaceted action makes it a promising candidate for further development as an antitubercular agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
